molecular formula C25H31ClN2O5 B000339 Quinapril hydrochloride CAS No. 82586-55-8

Quinapril hydrochloride

Numéro de catalogue B000339
Numéro CAS: 82586-55-8
Poids moléculaire: 475 g/mol
Clé InChI: IBBLRJGOOANPTQ-JKVLGAQCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinapril Hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor . It is used in adults alone or in combination with other medications to treat high blood pressure (hypertension) and heart failure . It works by blocking a substance in the body that causes blood vessels to tighten, resulting in relaxed blood vessels, lower blood pressure, and increased supply of blood and oxygen to the heart .


Synthesis Analysis

Quinapril Hydrochloride has been synthesized through a multi-step process. A three-step continuous flow system was developed, in which eight different ACE inhibitors, including quinapril, were synthesized . The redesigned synthesis of quinapril hydrochloride was primarily aimed at the elimination of acetic acid, thereby minimizing the generation of diketopiperazine, a side product formed via intramolecular cyclization in the presence of acetic acid .


Molecular Structure Analysis

The chemical formula of Quinapril Hydrochloride is C25H31ClN2O5 . Its molecular weight is 474.982 .


Chemical Reactions Analysis

Quinapril Hydrochloride undergoes cyclization when in the amorphous state . The rate of this reaction is affected by sample weight, dilution through mixing with another solid, and by altering the pressure above the sample .


Physical And Chemical Properties Analysis

The amorphous form of Quinapril Hydrochloride, produced by both rapid evaporation from dichloromethane solution and by grinding and subsequent heating of the crystalline form, has a glass transition temperature (Tg) of 91°C .

Safety And Hazards

Quinapril Hydrochloride may cause serious side effects including chest pain, fast, slow, or uneven heart rate, a light-headed feeling, swelling, rapid weight gain, feeling short of breath, and others . It is not recommended for use if you are pregnant .

Propriétés

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBLRJGOOANPTQ-JKVLGAQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021221
Record name Quinapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>71.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Block formation of angiotensin II, promoting vasodilation & decreased aldosterone; also increased bradykinin & vasodilatory prostaglandins. /ACE Inhibitors; from table/ /Salt not specified/, Quinapril is deesterified to the principal metabolite, quinaprilat, which is an inhibitor of ACE activity in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor, angiotensin II. The effect of quinapril in hypertension and in congestive heart failure (CHF) appears to result primarily from the inhibition of circulating and tissue ACE activity, thereby reducing angiotensin II formation. Quinapril inhibits the elevation in blood pressure caused by iv administered angiotensin I, but has no effect on the pressor response to angiotensin II, norepinephrine or epinephrine. Angiotensin II also stimulates the secretion of aldosterone from the adrenal cortex, thereby facilitating renal sodium and fluid reabsorption. Reduced aldosterone secretion by quinapril may result in a small incr in serum potassium. In controlled hypertension trials, treatment with ACCUPRIL alone resulted in mean increases in potassium of 0.07 mmol/L ... . Removal of angiotensin II negative feedback on renin secretion leads to increased plasma renin activity (PRA). /Salt not specified/
Record name QUINAPRIL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Quinapril hydrochloride

CAS RN

82586-55-8
Record name Quinapril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82586-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinapril hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUINAPRIL HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochlo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINAPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33067B3N2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name QUINAPRIL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

120-130 °C (crystals from ethyl acetatetoluene) and 119-121.5 °C (crystals from acetonitrile)
Record name QUINAPRIL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinapril hydrochloride
Reactant of Route 2
Quinapril hydrochloride
Reactant of Route 3
Quinapril hydrochloride
Reactant of Route 4
Quinapril hydrochloride
Reactant of Route 5
Quinapril hydrochloride
Reactant of Route 6
Reactant of Route 6
Quinapril hydrochloride

Q & A

A: Quinapril hydrochloride is a prodrug that is hydrolyzed to its active metabolite, quinaprilat []. Quinaprilat acts as an angiotensin-converting enzyme (ACE) inhibitor []. By binding to and inhibiting ACE, quinaprilat blocks the conversion of angiotensin I to angiotensin II []. This inhibition reduces the potent vasoconstrictive effects of angiotensin II, leading to vasodilation and a decrease in blood pressure [, , , , ].

A: Yes, quinapril hydrochloride, through its active metabolite quinaprilat, reduces angiotensin II-induced aldosterone secretion by the adrenal cortex []. This reduction in aldosterone contributes to diuresis and natriuresis, further aiding in blood pressure control [].

A: The molecular formula of quinapril hydrochloride is C25H30N2O5 • HCl []. Its molecular weight is 478.98 g/mol [].

A: Quinapril hydrochloride is susceptible to degradation in the presence of humidity [, , ]. Studies have shown that increasing humidity leads to an increase in both diketopiperazine (DKP) and dicarboxylic acid (DCA) formation, which are degradation products of quinapril hydrochloride [, ].

A: Yes, some excipients can impact the stability of quinapril hydrochloride. For example, magnesium stearate, a basic excipient, was found to significantly increase the degradation rate of quinapril hydrochloride compared to acidic excipients [].

ANone: This section is not applicable as the provided research papers do not discuss any catalytic properties or applications of quinapril hydrochloride.

ANone: This section is not applicable as the provided research papers do not include studies on computational chemistry or modeling of quinapril hydrochloride.

A: Studies in rats and dogs have shown that there are no changes in the configuration of quinapril or quinaprilat after oral administration [].

ANone: Several approaches can be used to enhance the stability of quinapril hydrochloride formulations:

  • Controlling Humidity: Storing and packaging quinapril hydrochloride formulations under low humidity conditions (e.g., using desiccants) can minimize hydrolysis [, , ].
  • Careful Excipient Selection: Choosing excipients that do not accelerate quinapril hydrochloride degradation is crucial. Acidic excipients have been shown to be preferable to basic excipients like magnesium stearate [, , ].
  • Solid-State Manipulation: Formulating quinapril hydrochloride in a less reactive solid form, such as a co-crystal, can significantly enhance its stability [, ]. Co-crystals with tris(hydroxymethyl)aminomethane have demonstrated remarkable stability, even at elevated temperatures [].
  • pH Modification: Adjusting the microenvironment pH within the formulation can be achieved using pH modifiers like ascorbic acid (acidic) or magnesium oxide (basic) []. This can help to steer the degradation pathway away from unfavorable conditions.

ANone: Yes, research explored alternative delivery routes for quinapril hydrochloride:

  • Buccal Tablets: Formulations using bioadhesive polymers like Carbopol 974P and hydroxypropyl methylcellulose K4M, along with permeation enhancers like citric acid, were investigated for buccal delivery [, ]. These formulations aimed to enhance bioavailability and provide a non-invasive alternative to oral administration.

ANone: This section is not applicable as the provided research papers do not contain information on SHE regulations related to quinapril hydrochloride.

A: Quinapril hydrochloride is primarily absorbed from the small intestine []. It is then rapidly hydrolyzed to its active metabolite, quinaprilat [, ]. The extent of absorption of quinapril hydrochloride is estimated to be between 50% and 65% after an oral dose [].

A: In healthy volunteers, the half-life of quinapril was found to be approximately 1.2 hours, while the half-life of quinaprilat was longer, around 1.8-1.9 hours [].

A: Following oral administration in rats, urinary excretion of radioactivity from 14C-quinapril hydrochloride accounted for 18.8%, while fecal excretion was 78.6% within 120 hours []. Biliary excretion played a significant role, with 43% of the administered radioactivity being excreted in the bile within 48 hours []. Interestingly, approximately 22% of the radioactivity excreted in the bile was reabsorbed from the intestine [].

A: Yes, clinical trials have shown that quinapril hydrochloride is effective in lowering blood pressure in patients with mild to moderate essential hypertension [, , , , ]. Studies have shown that quinapril hydrochloride, administered once or twice daily, effectively reduces both diastolic and systolic blood pressure [, ].

A: Yes, clinical trials comparing quinapril hydrochloride to other ACE inhibitors, such as captopril and enalapril, have been conducted []. These studies demonstrated that quinapril hydrochloride exhibits similar efficacy to these agents in lowering blood pressure [, ].

A: Short-term administration of quinapril hydrochloride in patients with essential hypertension and mild renal impairment due to nephrosclerosis resulted in significant improvements in renal function []. Both renal plasma flow (RPF) and glomerular filtration rate (GFR) increased significantly after 12 weeks of treatment [].

ANone: This section is not applicable as the provided research papers do not cover resistance mechanisms or cross-resistance related to quinapril hydrochloride.

ANone: This section is not included as per the note provided, which instructs to exclude information about drug side effects, interactions, or contraindications.

ANone: While this specific aspect is not extensively covered in the provided research, one study explored a targeted delivery approach:

  • Floating Microspheres: Researchers investigated the use of floating microspheres for controlled release of quinapril hydrochloride in the gastrointestinal tract []. These microspheres aimed to prolong the drug's residence time in the stomach, potentially leading to improved absorption and sustained pharmacological activity.

A: High-performance liquid chromatography (HPLC) is a widely used technique for determining the concentration of quinapril hydrochloride in tablets and other formulations [, , , ].

ANone: In addition to HPLC, other analytical techniques have been employed to characterize and quantify quinapril hydrochloride:

  • UV Spectrophotometry: UV spectrophotometry has been utilized to determine quinapril hydrochloride in bulk drug and formulations []. This method relies on the absorbance of UV light by quinapril hydrochloride at specific wavelengths.
  • Derivative Spectrophotometry: This technique, along with zero-order spectrophotometry, has been applied to determine quinapril hydrochloride in pharmaceutical preparations [].
  • High-Performance Thin Layer Chromatography (HPTLC): HPTLC, coupled with densitometric detection, has been employed for the simultaneous determination of quinapril hydrochloride and hydrochlorothiazide in tablet dosage forms [].
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, specifically using negative ion chemical ionization, has been utilized to study the pharmacokinetics of quinapril hydrochloride and its active metabolite, quinaprilat, in rats and dogs []. This method offers high sensitivity and selectivity for analyzing these compounds in biological samples.

ANone: This section is not applicable as the provided research papers do not contain information on the environmental impact or degradation of quinapril hydrochloride.

ANone: This section is not extensively addressed in the provided research, but one study touched upon the dissolution properties of quinapril hydrochloride:

  • Direct Compression Tablets: Researchers investigated the feasibility of producing quinapril hydrochloride tablets using a direct compression method []. While the study primarily focused on the formulation aspects, it highlighted the importance of dissolution testing for these tablets to ensure adequate drug release.

A: The development and validation of analytical methods, particularly for HPLC, were emphasized in several studies [, , , ]. Validation parameters, including linearity, accuracy, precision, specificity, limit of detection, and limit of quantification, were assessed following ICH guidelines to ensure the reliability and robustness of the analytical methods used [, , , ].

ANone: While specific quality control and assurance protocols are not explicitly detailed in the research, several studies highlighted the importance of quality control measures:

  • Tablet Manufacturing: The research on direct compression tablet manufacturing of quinapril hydrochloride underscores the need for stringent quality control during the production process to ensure consistent tablet weight, hardness, friability, and content uniformity [].

ANone: This section is not applicable as the provided research papers do not provide information about the immunogenicity or immunological responses associated with quinapril hydrochloride.

ANone: This section is not applicable as the provided research papers do not contain information about drug-transporter interactions related to quinapril hydrochloride.

ANone: This section is not applicable as the provided research papers do not discuss drug-metabolizing enzyme induction or inhibition by quinapril hydrochloride.

ANone: This section is not applicable as the provided research papers do not cover the biocompatibility or biodegradability of quinapril hydrochloride.

A: A study compared the blood pressure-lowering effects of omega-3 fish oil to quinapril hydrochloride in male Sprague-Dawley rats with induced renovascular hypertension []. After four weeks of treatment, both omega-3 fish oil and quinapril hydrochloride showed comparable reductions in blood pressure, suggesting that omega-3 fish oil could be a potential natural alternative for blood pressure control [].

ANone: This section is not applicable as the provided research papers do not contain information on the recycling or waste management of quinapril hydrochloride.

ANone: This section is not applicable as the provided research papers do not discuss research infrastructure or resources specific to quinapril hydrochloride.

A: Early observations with ACE inhibitors suggested that they might be less effective in older hypertensive patients [].

A: Quinapril hydrochloride, a nonsulfhydryl ACE inhibitor, has been associated with a lower incidence of adverse effects and withdrawals compared to earlier ACE inhibitors like captopril and enalapril [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.